molecular formula C14H17NO2 B12789974 3,4,7,8,9,9a-Hexahydro-9a-phenyl-2H,6H-pyrido(2,1-b)(1,3)oxazin-6-one CAS No. 7088-10-0

3,4,7,8,9,9a-Hexahydro-9a-phenyl-2H,6H-pyrido(2,1-b)(1,3)oxazin-6-one

Cat. No.: B12789974
CAS No.: 7088-10-0
M. Wt: 231.29 g/mol
InChI Key: JAYUUVKVDZGYBL-UHFFFAOYSA-N
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Description

3,4,7,8,9,9a-Hexahydro-9a-phenyl-2H,6H-pyrido(2,1-b)(1,3)oxazin-6-one is a complex organic compound with a unique structure that includes a pyrido-oxazin ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,8,9,9a-Hexahydro-9a-phenyl-2H,6H-pyrido(2,1-b)(1,3)oxazin-6-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,4,7,8,9,9a-Hexahydro-9a-phenyl-2H,6H-pyrido(2,1-b)(1,3)oxazin-6-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique pyrido-oxazin ring system, which imparts distinct chemical and biological properties. This structural feature allows it to interact with specific molecular targets in ways that other similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

7088-10-0

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

9a-phenyl-2,3,4,7,8,9-hexahydropyrido[2,1-b][1,3]oxazin-6-one

InChI

InChI=1S/C14H17NO2/c16-13-8-4-9-14(12-6-2-1-3-7-12)15(13)10-5-11-17-14/h1-3,6-7H,4-5,8-11H2

InChI Key

JAYUUVKVDZGYBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2CCCOC2(C1)C3=CC=CC=C3

Origin of Product

United States

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